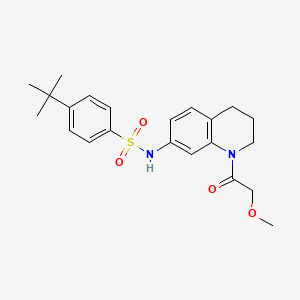

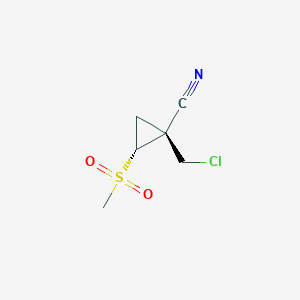

![molecular formula C11H9BrN2OS B2746220 3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 212143-50-5](/img/structure/B2746220.png)

3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” is a chemical compound. It is a derivative of thiazoloquinazolinone , a class of compounds that have been synthesized and studied for their fluorescence behaviors . Thiazole serves as a privileged scaffold in many natural and synthetic medicinal compounds .

Synthesis Analysis

The synthesis of thiazoloquinazolinone derivatives has been achieved through acid-mediated one-pot domino reactions of substituted 2-amino thiazoles, substituted benzaldehydes, and cyclic diketones . This process has been developed under microwave irradiation . The synthesis of “this compound” specifically is not detailed in the available literature.Chemical Reactions Analysis

Thiazoloquinazolinone derivatives have been synthesized through acid-mediated one-pot domino reactions . The reactions involve substituted 2-amino thiazoles, substituted benzaldehydes, and cyclic diketones . The specific chemical reactions involving “this compound” are not detailed in the available literature.Aplicaciones Científicas De Investigación

Synthesis and Potential Medicinal Applications

Several studies have been conducted on the synthesis and potential medicinal applications of compounds structurally related to "3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one". These compounds have been explored for their anti-inflammatory, analgesic, antibacterial, and anticonvulsant activities, among other potential therapeutic benefits.

Anti-inflammatory and Analgesic Activities : A study by Eweas et al. (2012) explored the synthesis of novel 2-pyridyl quinazolin-4-one derivatives, demonstrating significant anti-inflammatory and analgesic activities in comparison to indomethacin, a reference standard. This suggests the compound's potential utility in developing new therapeutic agents for inflammation and pain management Eweas, El-Nezhawy, Baiuomy, & Awad, 2012.

Antibacterial Activity : Singh et al. (2010) reported on the synthesis and antibacterial activity of substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, indicating significant antibacterial efficacy against reference drugs ampicillin and gatifloxacin. This underscores the potential of structurally related compounds in combating bacterial infections Singh, Sexana, Kumar, & Kumar, 2010.

Anticonvulsant Agents : Research by Ugale et al. (2012) focused on quinazolino-benzothiazoles as fused pharmacophores for anticonvulsant agents. This study found certain derivatives to exhibit significant activity against tonic and clonic seizures without displaying neurotoxicity or hepatotoxicity, highlighting their potential as safe anticonvulsant medications Ugale, Patel, Wadodkar, Bari, Shirkhedkar, & Surana, 2012.

Direcciones Futuras

The future directions for the study of “3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one” and related compounds could involve further exploration of their fluorescence behaviors , as well as their potential applications in drug discovery . The development of more efficient and economical methods for the synthesis of these compounds could also be a focus .

Mecanismo De Acción

Target of Action

Similar compounds, such as thiazoloquinazolines, have been reported to exhibit significant antifungal and antioxidant activities . They have also been associated with anticancer activity, specifically targeting the Epidermal Growth Factor Receptors (EGFRs) .

Mode of Action

Thiazoloquinazolines, a related class of compounds, have been reported to interact with their targets, leading to changes in cell function . In the case of anticancer activity, these compounds are known to inhibit EGFRs, which are involved in cell proliferation and angiogenesis .

Biochemical Pathways

It is known that egfrs, when inhibited, can affect downstream signaling cascades, leading to changes in cell proliferation and angiogenesis . This suggests that the compound may have a role in these pathways.

Result of Action

Related compounds have been reported to exhibit significant antifungal and antioxidant activities . Additionally, they have shown anticancer activity, specifically causing apoptosis and cell cycle arrest at G1 and G2/M transition phases in certain carcinoma cell lines .

Propiedades

IUPAC Name |

3-(bromomethyl)-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2OS/c12-5-7-6-16-11-13-9-4-2-1-3-8(9)10(15)14(7)11/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDUBKQTARBHAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

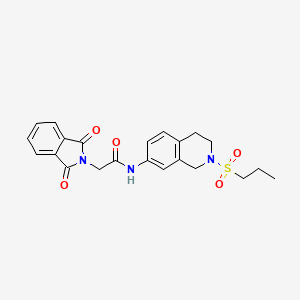

![1-((4-methoxyphenyl)amino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2746138.png)

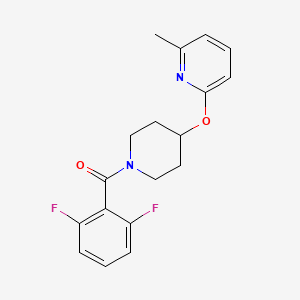

![N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide hydrochloride](/img/structure/B2746139.png)

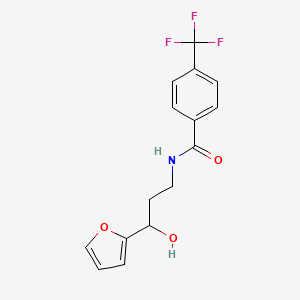

![2-(1-benzoylpiperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2746141.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine](/img/no-structure.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide](/img/structure/B2746146.png)

![3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2746148.png)

![4-[(4,4-Dimethyl-1,3-oxazolan-3-yl)carbonyl]benzenecarbonitrile](/img/structure/B2746156.png)

![[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride](/img/structure/B2746159.png)